Cas no 50870-10-5 (3-Methylnaphthalen-1-amine)

3-Methylnaphthalen-1-amine is an aromatic amine derivative of naphthalene, featuring a methyl substituent at the 3-position and an amino group at the 1-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the production of dyes, pigments, and pharmaceuticals. Its structural properties enable selective functionalization, making it valuable for constructing complex heterocyclic frameworks. The methyl group enhances solubility in organic solvents, facilitating reaction handling, while the amino group provides a reactive site for further derivatization. High purity grades ensure consistent performance in research and industrial applications. Proper handling is advised due to potential sensitivity to light and air.
3-Methylnaphthalen-1-amine structure
3-Methylnaphthalen-1-amine structure
Product Name:3-Methylnaphthalen-1-amine
CAS No:50870-10-5
MF:C11H11N
MW:157.211742639542
MDL:MFCD17012301
CID:363893
PubChem ID:12499287
Update Time:2025-09-18

3-Methylnaphthalen-1-amine Chemical and Physical Properties

Names and Identifiers

    • 3-Methylnaphthalen-1-amine
    • 1-Naphthalenamine, 3-methyl-
    • 3-methyl-1-Naphthalenamine
    • 1-Amino-3-methylnaphthalene
    • 1-Amino-3-methylnaphthalin
    • 3-methyl-[1]naphthylamine
    • 3-Methyl-1-naphthylamin
    • 4-Amino-2-methyl-naphthalin
    • AK127790
    • CTK1G5921
    • KB-236656
    • SureCN4074691
    • SB76234
    • CS-0215144
    • DTXSID80500492
    • Z1255367543
    • EN300-227304
    • 50870-10-5
    • FT-0739742
    • SCHEMBL4074691
    • AKOS016013736
    • N13183
    • naphthalene, 1-amino-3-methyl-
    • DB-083704
    • MDL: MFCD17012301
    • Inchi: 1S/C11H11N/c1-8-6-9-4-2-3-5-10(9)11(12)7-8/h2-7H,12H2,1H3
    • InChI Key: MTEAUBISQMFXCE-UHFFFAOYSA-N
    • SMILES: NC1C=C(C)C=C2C=CC=CC2=1

Computed Properties

  • Exact Mass: 157.08923
  • Monoisotopic Mass: 157.089149355g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 155
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • PSA: 26.02

3-Methylnaphthalen-1-amine Security Information

3-Methylnaphthalen-1-amine Pricemore >>

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Additional information on 3-Methylnaphthalen-1-amine

Recent Advances in the Study of 3-Methylnaphthalen-1-amine (CAS: 50870-10-5) in Chemical Biology and Pharmaceutical Research

3-Methylnaphthalen-1-amine (CAS: 50870-10-5) is a naphthalene derivative that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by a methyl group at the 3-position of the naphthalene ring and an amine group at the 1-position, serves as a versatile building block in the synthesis of various bioactive molecules. Recent studies have explored its role in drug discovery, particularly in the development of novel therapeutic agents targeting cancer, inflammation, and infectious diseases.

One of the key areas of interest is the compound's potential as a scaffold for designing kinase inhibitors. Kinases play a critical role in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. Researchers have synthesized a series of derivatives based on 3-Methylnaphthalen-1-amine and evaluated their inhibitory activity against specific kinases. Preliminary results indicate that certain derivatives exhibit promising selectivity and potency, making them candidates for further optimization and preclinical studies.

In addition to its applications in kinase inhibition, 3-Methylnaphthalen-1-amine has been investigated for its antimicrobial properties. Recent studies have demonstrated that derivatives of this compound exhibit activity against a range of bacterial and fungal pathogens. For instance, a study published in the Journal of Medicinal Chemistry reported that a series of 3-Methylnaphthalen-1-amine derivatives showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA), a major concern in hospital-acquired infections. The mechanism of action appears to involve disruption of bacterial cell membrane integrity, suggesting a novel approach to combating antibiotic-resistant strains.

Another promising avenue of research involves the use of 3-Methylnaphthalen-1-amine in the development of fluorescent probes for biological imaging. The naphthalene core of the molecule provides a rigid structure that can be functionalized with fluorophores, enabling the design of probes for detecting specific biomolecules or cellular processes. Recent work has focused on creating probes for reactive oxygen species (ROS), which are implicated in various pathological conditions, including neurodegenerative diseases and cancer. These probes have shown high sensitivity and selectivity, making them valuable tools for both basic research and diagnostic applications.

Despite these advancements, challenges remain in the practical application of 3-Methylnaphthalen-1-amine and its derivatives. Issues such as solubility, bioavailability, and potential toxicity need to be addressed to translate these findings into clinically viable therapeutics. Ongoing research is focused on optimizing the chemical properties of these compounds through structural modifications and formulation strategies. Collaborative efforts between chemists, biologists, and pharmacologists are essential to overcome these hurdles and unlock the full potential of this promising compound.

In conclusion, 3-Methylnaphthalen-1-amine (CAS: 50870-10-5) represents a versatile and valuable scaffold in chemical biology and pharmaceutical research. Its applications span from kinase inhibition and antimicrobial activity to the development of fluorescent probes for imaging. While challenges exist, the continued exploration of this compound and its derivatives holds great promise for advancing drug discovery and therapeutic innovation. Future studies should focus on addressing the limitations and expanding the scope of its applications in medicine and biotechnology.

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